molecular formula C11H15BO4 B1271543 3-(Tert-butoxycarbonyl)phenylboronic acid CAS No. 220210-56-0

3-(Tert-butoxycarbonyl)phenylboronic acid

Cat. No. B1271543
M. Wt: 222.05 g/mol
InChI Key: HVJDVHCPCSZDSR-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonyl)phenylboronic acid is a chemical compound that belongs to the family of phenylboronic acids, which are known for their utility in various organic reactions, including Suzuki coupling and as catalysts in organic synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, particularly in the preparation of peptides.

Synthesis Analysis

The synthesis of related compounds, such as N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, has been reported with high yields and is suitable for use as a handle in solid-phase synthesis of peptide alpha-carboxamides . The tert-butoxycarbonyl group can be introduced using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The synthesis process is crucial for the stability of the compound, as it must resist certain conditions like acidolysis .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques such as X-ray diffraction and infrared absorption. For instance, the conformational analysis of N-protected aromatic α-amino acids like N-tert-butyloxycarbonyl-l-phenylalanine has shown the absence of intramolecular hydrogen-bonded peptide conformations in the solid state . The molecular structure is significant as it influences the reactivity and the type of reactions the compound can participate in.

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions. They are known to participate in organocatalysis, as seen with 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, which is an efficient organocatalyst for Conia-ene carbocyclization . Although not the same compound, this highlights the potential reactivity of 3-(Tert-butoxycarbonyl)phenylboronic acid in similar catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids can be influenced by substituents on the phenyl ring. For example, the introduction of electron-withdrawing or electron-donating groups can affect the acidity and reactivity of the compound . The vibrational spectra and molecular properties such as HOMO-LUMO energy gaps, dipole moments, and polarizability can be computed using quantum chemical calculations, providing insights into the reactivity and stability of the compound .

Scientific Research Applications

Catalysis in Organic Reactions

3-(Tert-butoxycarbonyl)phenylboronic acid and its derivatives are widely utilized in catalytic processes, particularly in Suzuki-Miyaura reactions. Scrivanti et al. (2009) found that [PdCl2{8-(di-tert-butylphosphinooxy)quinoline}] is an efficient catalyst for coupling phenylboronic acid with aryl bromides or chlorides, with reaction rates significantly influenced by the presence of bulky substituents on the substrate (Scrivanti et al., 2009).

Synthesis of Biologically Active Compounds

Phenylboronic acids are instrumental in synthesizing various biologically active compounds. For instance, Chung et al. (2012) reported the preparation of chiral 3-arylpyrrolidines via an enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes, achieving high optical purity (Chung et al., 2012).

Targeted Drug Delivery Systems

In the field of targeted drug delivery, phenylboronic acid-functionalized polymers have shown promising results. Zhang et al. (2013) synthesized a phenylboronic acid-functionalized amphiphilic block copolymer, which formed stable micelles and exhibited potential for targeted drug delivery to cancer cells (Zhang et al., 2013).

Environmental Applications

In environmental chemistry, phenylboronic acids are used for efficient, rapid, and eco-friendly synthesis processes. Nemouchi et al. (2012) utilized phenylboronic acid as a catalyst for a three-component synthesis of tetrahydrobenzo[b]pyrans, highlighting the method's operational simplicity and minimal environmental impact (Nemouchi et al., 2012).

Advancements in Nanotechnology

Lan and Guo (2019) discussed the use of phenylboronic acid-decorated polymeric nanomaterials in advanced bio-applications. They emphasized the formation of reversible complexes with polyols, showcasing applications in drug delivery systems and biosensors (Lan & Guo, 2019).

Safety And Hazards

This compound can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

Future Directions

The future directions for “3-(Tert-butoxycarbonyl)phenylboronic acid” would depend on the specific field of study or application. In general, boronic acids are of interest in various areas of chemistry due to their reactivity and potential applications in synthesis .

properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJDVHCPCSZDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378351
Record name [3-(tert-Butoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butoxycarbonyl)phenylboronic acid

CAS RN

220210-56-0
Record name 1-(1,1-Dimethylethyl) 3-boronobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220210-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(tert-Butoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3-[(tert-butoxy)carbonyl]phenyl}boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Biswas, TAN Peterkin, MC Bryan, L Arik… - Journal of medicinal …, 2011 - ACS Publications
The bradykinin B1 receptor is rapidly induced upon tissue injury and inflammation, stimulating the production of inflammatory mediators resulting in plasma extravasation, leukocyte …
Number of citations: 33 pubs.acs.org
S Zhang, RR Cheruku, M Dukh… - …, 2020 - Wiley Online Library
3‐(1’‐Hexyloxyethyl)‐3‐devinyl‐pyropheophorbide‐a (HPPH or Photochlor), a tumor‐avid chlorophyll‐a derivative currently undergoing human clinical trials, was conjugated at various …
I Kemker, C Schnepel, DC Schröder… - Journal of Medicinal …, 2019 - ACS Publications
Halogenated l- or d-tryptophan obtained by biocatalytic halogenation was incorporated into RGD peptides together with a variety of alkyl or aryl boronic acids. Suzuki–Miyaura cross-…
Number of citations: 28 pubs.acs.org
G McPhail, JP Clancy - Drugs of the Future, 2012 - access.portico.org
Cystic fibrosis (CF) is a life-threatening and-shortening disorder that affects over 30,000 people in the US and 70,000 worldwide. CF is caused by mutations in the CFTR gene, which …
Number of citations: 2 access.portico.org

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